
Pyrophosphate de Farnésyle (sel d'ammonium)
Vue d'ensemble
Description
Farnesyl pyrophosphate is an intermediate in the HMG-CoA reductase pathway and used in the biosynthesis of terpenes, terpenoids, and sterols. It also serves as a donor in post-translational isoprenylation of proteins. FPP has been identified as an antagonist of P2Y12 receptors (IC50 = 45 μM), attenuating platelet aggregation. It has also been shown to regulate adipocyte function as an endogenous PPARγ agonist. Additionally, because of a flexible hydrocarbon chain that enables different conformations, FPP is a promiscuous ligand for a subset of nuclear receptors.
Applications De Recherche Scientifique
- Importance: Les protéines prénylées sont impliquées dans la transduction du signal, la croissance cellulaire et l'oncogenèse .
- Importance: Les terpènes et les terpénoïdes sont des composés naturels divers trouvés dans les huiles essentielles, les pigments et les mécanismes de défense des plantes .
- Pertinence: Les stéroïdes sont des composants essentiels des membranes cellulaires et jouent un rôle dans la fluidité et la stabilité des membranes .
- Importance de la CoQ10: La CoQ10 est un antioxydant et joue un rôle essentiel dans la production d'énergie cellulaire .
Prénylation des Protéines
Biosynthèse des Terpènes et des Terpénoïdes
Synthèse des Stéroïdes
Production de Coenzyme Q10 (CoQ10)
Signalisation de la Mort Cellulaire lors d'un Accident Vasculaire Cérébral
Recherche sur les Diatomées
En résumé, le Pyrophosphate de Farnésyle (sel d'ammonium) joue des rôles multiformes dans les processus cellulaires, de la modification des protéines au métabolisme des lipides. Son importance dépasse la biochimie de base, impactant des domaines tels que la recherche sur le cancer, la neurologie et la biologie marine. Les chercheurs continuent d'explorer ses diverses applications, ce qui en fait une molécule fascinante dans les investigations scientifiques. 🌟 .
</divMécanisme D'action
Target of Action
Farnesyl Pyrophosphate (FPP), also known as Farnesyl Pyrophosphate Triammonium Salt or Triazanium, primarily targets the P2Y12 receptors and acts as an antagonist . It has also been identified as an endogenous PPARγ agonist . These targets play a crucial role in platelet aggregation and adipocyte function regulation .
Mode of Action
FPP interacts with its targets by attenuating platelet aggregation and regulating adipocyte function . It serves as a donor in post-translational isoprenylation of proteins . This interaction results in changes in the function of these proteins, affecting various cellular processes.
Biochemical Pathways
FPP is an intermediate in the HMG-CoA reductase pathway . It is used in the biosynthesis of terpenes, terpenoids, and sterols . It also serves as a donor in post-translational isoprenylation of proteins . The affected pathways and their downstream effects include cholesterol homeostasis, cell signaling, and protein prenylation .
Pharmacokinetics
It is known that fpp is an intracellular molecule that plays a role in various biochemical pathways . Its bioavailability is likely to be influenced by these pathways and the cellular environment.
Result of Action
The action of FPP results in several molecular and cellular effects. It attenuates platelet aggregation, which can influence blood clotting . It also regulates adipocyte function, potentially affecting fat storage and metabolism . Additionally, FPP is a promiscuous ligand for a subset of nuclear receptors due to its flexible hydrocarbon chain that enables different conformations .
Analyse Biochimique
Biochemical Properties
Farnesyl Pyrophosphate (ammonium salt) is synthesized from isopentenyl pyrophosphate and dimethylallyl pyrophosphate through a series of enzymatic reactions . It interacts with several enzymes, proteins, and other biomolecules. For instance, it serves as a donor in post-translational isoprenylation of proteins . It is also used for prenylation of several low molecular mass G proteins, including Ras .
Cellular Effects
Farnesyl Pyrophosphate (ammonium salt) has significant effects on various types of cells and cellular processes. It is essential for cell survival and plays a role in cell signaling in the mevalonate pathway . It influences cell function by regulating cholesterol homeostasis and has been shown to regulate adipocyte function as an endogenous PPARγ agonist .
Molecular Mechanism
The molecular mechanism of Farnesyl Pyrophosphate (ammonium salt) involves its interactions at the molecular level. It serves as a donor in post-translational isoprenylation of proteins . It has been identified as an antagonist of P2Y12 receptors, attenuating platelet aggregation . Additionally, because of a flexible hydrocarbon chain that enables different conformations, it is a promiscuous ligand for a subset of nuclear receptors .
Metabolic Pathways
Farnesyl Pyrophosphate (ammonium salt) is involved in the mevalonate pathway . It is a precursor for the biosynthesis of cholesterol, ubiquinone, and dolicol
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Triazane", "Phosphorus pentoxide", "3,7,11-trimethyldodeca-2,6,10-trien-1-ol", "Sodium hydroxide", "Chlorine gas", "Methanol", "Diethyl ether" ], "Reaction": [ "The first step involves the reaction of triazane with phosphorus pentoxide in the presence of sodium hydroxide to form triazanium phosphate.", "Triazanium phosphate is then reacted with 3,7,11-trimethyldodeca-2,6,10-trien-1-ol in methanol to form the corresponding phosphorylated alcohol.", "The phosphorylated alcohol is then oxidized with chlorine gas in the presence of methanol to form the corresponding phosphorylated aldehyde.", "The phosphorylated aldehyde is then reacted with triazane in diethyl ether to form the final product, Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate." ] } | |
Numéro CAS |
116057-57-9 |
Formule moléculaire |
C15H31NO7P2 |
Poids moléculaire |
399.36 g/mol |
Nom IUPAC |
azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+; |
Clé InChI |
CPYJTMLHKIWGDF-NDHHSALASA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N |
Apparence |
Assay:≥95%A solution in methanol:ammonium hydroxide (70:30) |
Synonymes |
Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) Ester Triammonium Salt; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Farnesyl Pyrophosphate Triammonium Salt used in this study on potential antimalarial drugs?
A1: Farnesyl Pyrophosphate Triammonium Salt ([3H]FPP) served as a radiolabeled precursor to track the biosynthesis of isoprenoids in the Plasmodium falciparum parasite. The researchers aimed to determine if certain terpenes, proposed as potential antimalarial drugs, could inhibit this biosynthetic pathway. By using [3H]FPP, they could measure the incorporation of the radiolabel into downstream isoprenoid products and assess the impact of the terpenes on this process []. This approach helped to identify specific points of inhibition within the isoprenoid pathway, providing insights into the mechanism of action of these potential antimalarial compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



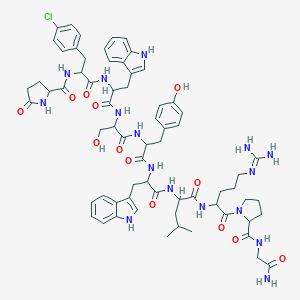
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
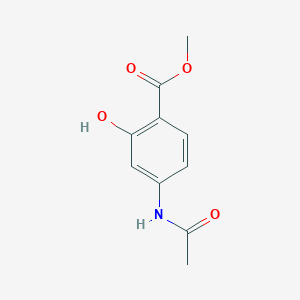
![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)

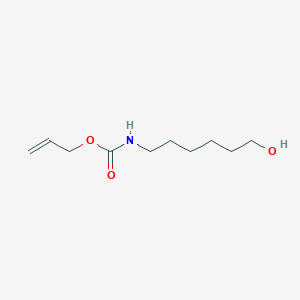
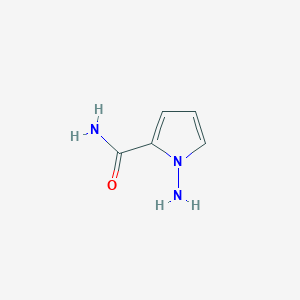
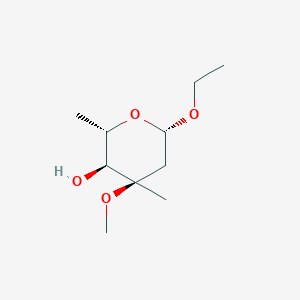
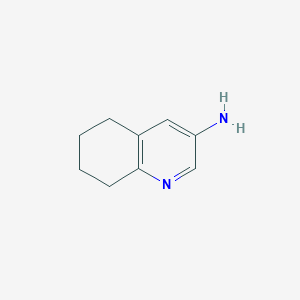
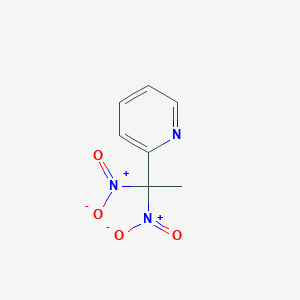
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)